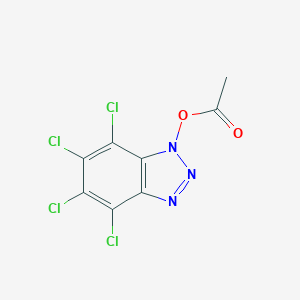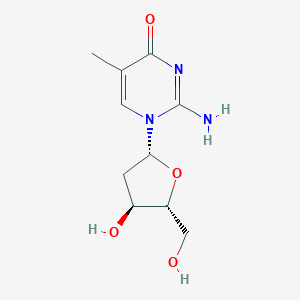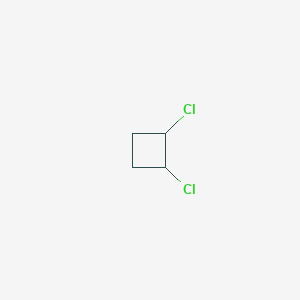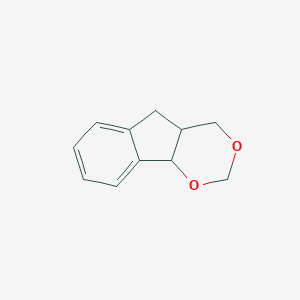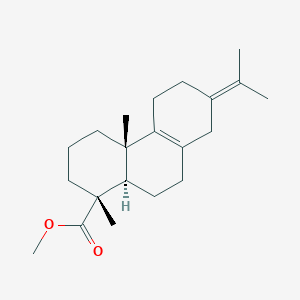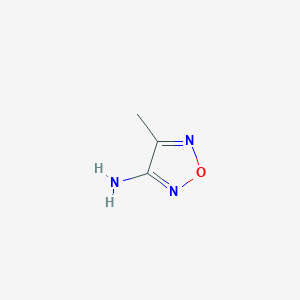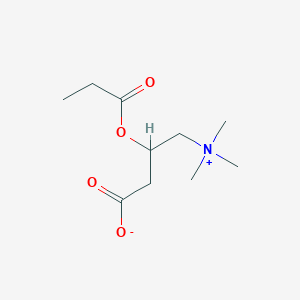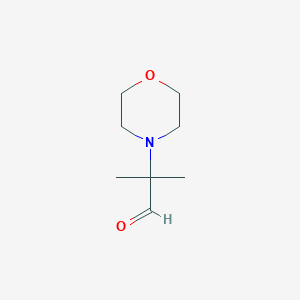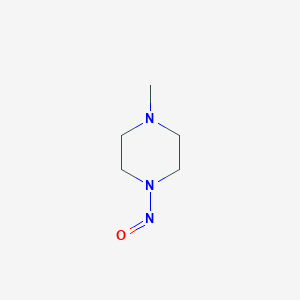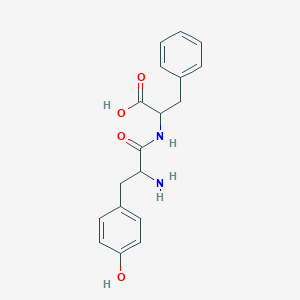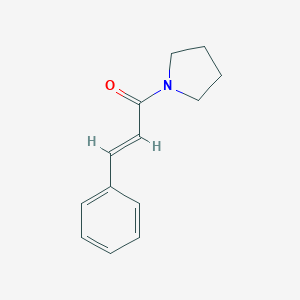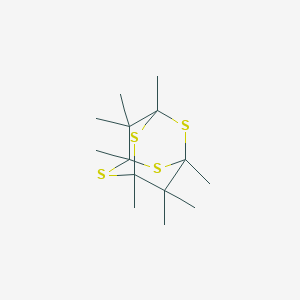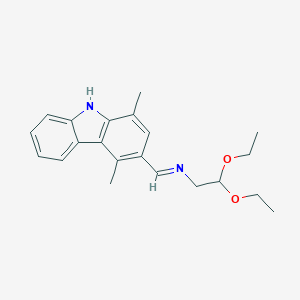
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic compound with a tricyclic structure. Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has shown promising results in scientific research, particularly in the areas of medicinal chemistry, materials science, and organic electronics.
Wirkmechanismus
The mechanism of action of carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemische Und Physiologische Effekte
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- in lab experiments include its high purity and stability, as well as its relatively low toxicity. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new materials and technologies based on carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-, particularly in the field of organic electronics.
Synthesemethoden
The synthesis of carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is typically achieved through a multi-step process. The first step involves the synthesis of 3,6-dimethylcarbazole, which is then reacted with 2,2-diethoxyethylamine to produce the final compound. This synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18073-23-9 |
|---|---|
Produktname |
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- |
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-(2,2-diethoxyethyl)-1-(1,4-dimethyl-9H-carbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H26N2O2/c1-5-24-19(25-6-2)13-22-12-16-11-14(3)21-20(15(16)4)17-9-7-8-10-18(17)23-21/h7-12,19,23H,5-6,13H2,1-4H3 |
InChI-Schlüssel |
ALTWHROXLXFDIW-UHFFFAOYSA-N |
SMILES |
CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=CC=CC=C32)C)OCC |
Kanonische SMILES |
CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=CC=CC=C32)C)OCC |
Andere CAS-Nummern |
18073-23-9 |
Synonyme |
3-[N-(2,2-Diethoxyethyl)formimidoyl]-1,4-dimethyl-9H-carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



